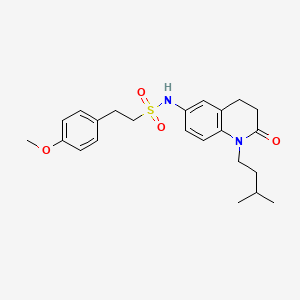

![molecular formula C24H23N3O3 B2982019 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide CAS No. 488853-70-9](/img/structure/B2982019.png)

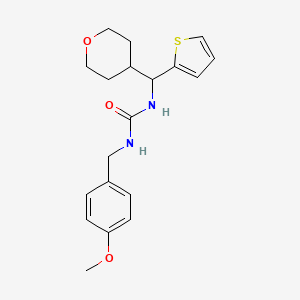

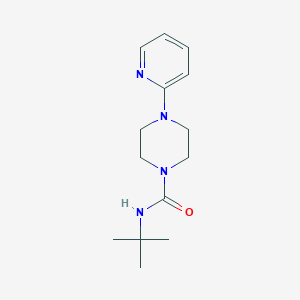

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide, also known as GSK-J4, is a small molecule inhibitor that has been developed for the selective inhibition of the Jumonji C domain-containing histone demethylases (JMJD3) and UTX. JMJD3 and UTX are important epigenetic regulators that play a crucial role in various biological processes, including development, differentiation, and immune response. GSK-J4 has emerged as a promising tool for studying the biological functions of JMJD3 and UTX and has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Lattice-Modulated Phase Transition Studies

Research involving similar compounds to 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide has been conducted in the area of lattice-modulated phase transitions. A study by Bubnov et al. (2015) explored redox-isomeric complexes and their phase transitions coupled with redox-isomeric interconversions, which is relevant to the understanding of phase transitions in similar chemical structures (Bubnov et al., 2015).

Synthesis and Fluorescence in Nucleotides

Singh et al. (2006) conducted a study on compounds structurally akin to the chemical , focusing on the synthesis and fluorescence of labeled phosphoramidites, which were used for labeling oligonucleotides. This research contributes to the understanding of how such compounds can be used in fluorescence studies and nucleotide labeling (Singh & Singh, 2006).

Fluorescent Labeling of Oligodeoxyribonucleotides

Another study by Singh et al. (2007) synthesized novel fluorophores related to the compound of interest. These were used for labeling nucleosides and subsequently converted into phosphoramidites for labeling oligodeoxyribonucleotides. This highlights the compound's potential application in enhancing the study of DNA and RNA structures through fluorescent labeling (Singh & Singh, 2007).

Catalytic Synthesis of Heterocycles

Research by Villuendas and Urriolabeitia (2013) demonstrated the use of primary amines, similar to the structure of the compound , as directing groups in Ru-catalyzed synthesis of various heterocycles, including isoquinolines. This application is crucial in the synthesis of complex organic compounds and in pharmaceutical research (Villuendas & Urriolabeitia, 2013).

Antioxidant Activity Studies

A study by Salem et al. (2015) investigated the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine, which shares structural characteristics with the compound . This research contributes to the understanding of the antioxidant properties of such compounds (Salem et al., 2015).

Solid State Emission Tuning

Srivastava et al. (2016) conducted research on 1,8-naphthalimide based compounds, structurally related to the compound in discussion, to investigate their aggregation enhanced emission and solid state emission properties. This research has implications in the field of materials science and photonics (Srivastava et al., 2016).

Propiedades

IUPAC Name |

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c28-21(26-16-17-7-6-13-25-15-17)12-2-1-3-14-27-23(29)19-10-4-8-18-9-5-11-20(22(18)19)24(27)30/h4-11,13,15H,1-3,12,14,16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKCXLPYVPTZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)

![6-(3,4-Dichlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2981938.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)